![molecular formula C22H22IN B413993 2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine CAS No. 118182-91-5](/img/structure/B413993.png)
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an iodophenyl group attached to a phenyl ring, which is further connected to a pentyl-substituted pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form 4-iodophenyl. This can be achieved using iodine and an oxidizing agent such as nitric acid.
Coupling Reaction: The iodophenyl intermediate is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene).
Pyridine Ring Formation: The final step involves the formation of the pyridine ring with a pentyl substituent. This can be achieved through a cyclization reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
化学反应分析
Types of Reactions
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
科学研究应用
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride: Another iodophenyl-containing compound with applications in biochemical assays.
4-Iodophenylacetic Acid: A simpler iodophenyl derivative used in organic synthesis.
Uniqueness
2-(4'-iodo[1,1'-biphenyl]-4-yl)-5-pentylpyridine is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
118182-91-5 |
|---|---|
分子式 |
C22H22IN |
分子量 |
427.3g/mol |
IUPAC 名称 |
2-[4-(4-iodophenyl)phenyl]-5-pentylpyridine |
InChI |
InChI=1S/C22H22IN/c1-2-3-4-5-17-6-15-22(24-16-17)20-9-7-18(8-10-20)19-11-13-21(23)14-12-19/h6-16H,2-5H2,1H3 |
InChI 键 |
KNDBOLKDNIQWJX-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I |
规范 SMILES |
CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


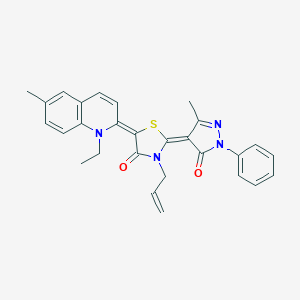
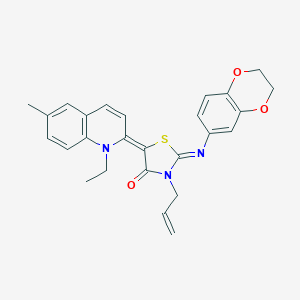
![3'-amino-5-(1-ethyl-6-methyl-2(1H)-quinolinylidene)-3-phenyl-2'-thioxo-2,5'-bis[1,3-thiazolidin-2-ylidene]-4,4'-dione](/img/structure/B413915.png)
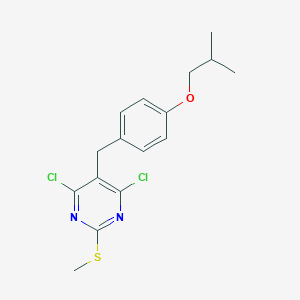

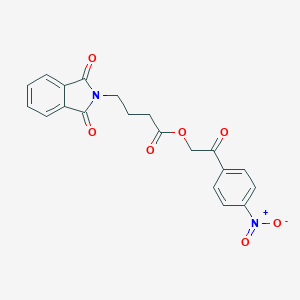
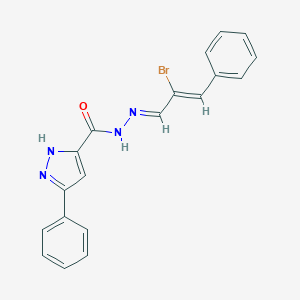
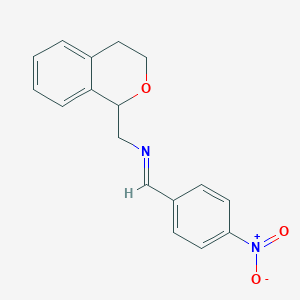
![1-chloro-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B413924.png)
![5,7-Dimethyl-2-(4-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B413926.png)
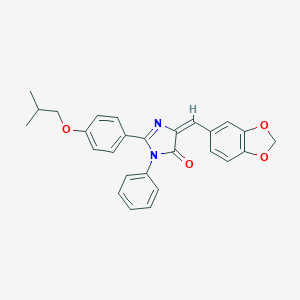
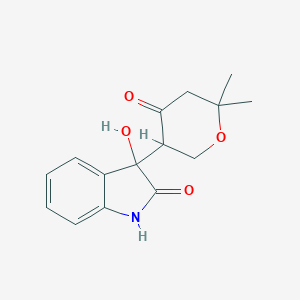
![4-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B413930.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-isobutoxybenzamide](/img/structure/B413932.png)
